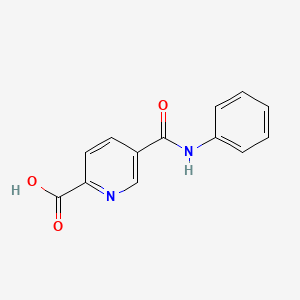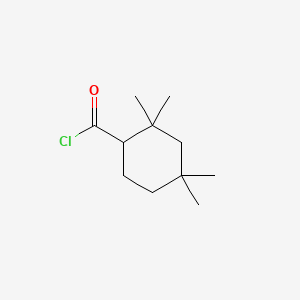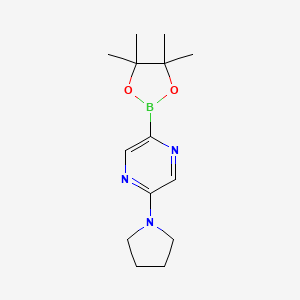![molecular formula C10H13N3OS B13850720 1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methylene bridge, and a methylhydrazinecarbothioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide typically involves the reaction of 4-methoxybenzaldehyde with N-methylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of (2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzaldehyde derivatives, while reduction can produce various hydrazine derivatives .
Aplicaciones Científicas De Investigación
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and properties.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used in different chemical reactions.
Uniqueness
(2E)-2-[(4-Methoxyphenyl)methylene]-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13N3OS |
|---|---|
Peso molecular |
223.30 g/mol |
Nombre IUPAC |
1-[(E)-(4-methoxyphenyl)methylideneamino]-3-methylthiourea |
InChI |
InChI=1S/C10H13N3OS/c1-11-10(15)13-12-7-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H2,11,13,15)/b12-7+ |
Clave InChI |
HJNLKUDDNXXLOP-KPKJPENVSA-N |
SMILES isomérico |
CNC(=S)N/N=C/C1=CC=C(C=C1)OC |
SMILES canónico |
CNC(=S)NN=CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)

![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)


![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)


![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)

![4-amino-N-(6-methyl-1-phenoxyisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13850722.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
